molecular formula C24H22FN3O5S B1255438 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(4-fluorophenyl)-2,4-dioxo-1-thieno[3,2-d]pyrimidinyl]acetamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(4-fluorophenyl)-2,4-dioxo-1-thieno[3,2-d]pyrimidinyl]acetamide

Cat. No. B1255438
M. Wt: 483.5 g/mol
InChI Key: OIQDCULIPTUVMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(4-fluorophenyl)-2,4-dioxo-1-thieno[3,2-d]pyrimidinyl]acetamide is a dimethoxybenzene.

Scientific Research Applications

  • Synthesis Techniques and Derivative Formation:

    • Shiho Chikaoka et al. (2003) explored the synthesis of erythrinanes using a method involving Mn(III)/Cu(II)-mediated oxidative radical cyclization. This method was applied to formal synthesize 3-demethoxyerythratidinone, a naturally occurring Erythrina alkaloid (Chikaoka et al., 2003).
    • J. Guillon et al. (2013) reported the complete crystal structure of a derivative of this compound, synthesized via a Dimroth rearrangement and designed as a new inhibitor of CLK1 and DYRK1A kinases (Guillon et al., 2013).
  • Antitumor Activities:

    • Xiong Jing (2011) synthesized derivatives of this compound, showing selective anti-tumor activities in vitro (Jing, 2011).
    • H. Hafez and Abdel-Rhman B. A. El-Gazzar (2017) found that several newly synthesized derivatives displayed potent anticancer activity, comparable to doxorubicin, on various human cancer cell lines (Hafez & El-Gazzar, 2017).
  • Herbicidal Activity:

    • Daoxin Wu et al. (2011) designed and synthesized novel derivatives of this compound, displaying effective herbicidal activities against dicotyledonous weeds (Wu et al., 2011).
  • Radioligand Imaging Applications:

    • F. Dollé et al. (2008) synthesized derivatives for imaging the translocator protein (18 kDa) with PET, demonstrating potential applications in radioligand imaging (Dollé et al., 2008).

properties

Product Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(4-fluorophenyl)-2,4-dioxo-1-thieno[3,2-d]pyrimidinyl]acetamide

Molecular Formula

C24H22FN3O5S

Molecular Weight

483.5 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(4-fluorophenyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C24H22FN3O5S/c1-32-19-8-3-15(13-20(19)33-2)9-11-26-21(29)14-27-18-10-12-34-22(18)23(30)28(24(27)31)17-6-4-16(25)5-7-17/h3-8,10,12-13H,9,11,14H2,1-2H3,(H,26,29)

InChI Key

OIQDCULIPTUVMZ-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CCNC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=C(C=C4)F)SC=C3)OC

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=C(C=C4)F)SC=C3)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(4-fluorophenyl)-2,4-dioxo-1-thieno[3,2-d]pyrimidinyl]acetamide
Reactant of Route 2
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(4-fluorophenyl)-2,4-dioxo-1-thieno[3,2-d]pyrimidinyl]acetamide
Reactant of Route 3
Reactant of Route 3
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(4-fluorophenyl)-2,4-dioxo-1-thieno[3,2-d]pyrimidinyl]acetamide
Reactant of Route 4
Reactant of Route 4
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(4-fluorophenyl)-2,4-dioxo-1-thieno[3,2-d]pyrimidinyl]acetamide
Reactant of Route 5
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(4-fluorophenyl)-2,4-dioxo-1-thieno[3,2-d]pyrimidinyl]acetamide
Reactant of Route 6
Reactant of Route 6
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(4-fluorophenyl)-2,4-dioxo-1-thieno[3,2-d]pyrimidinyl]acetamide

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